8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that forms the core structure of tropane alkaloids.
Mechanism of Action
Target of Action
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities
Mode of Action
The exact mode of action of 8-Methyl-8-azabicyclo[32It’s worth noting that tropane alkaloids, which share a similar structure, are known to interact with various biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to influence a variety of biological pathways .
Result of Action
The molecular and cellular effects of 8-Methyl-8-azabicyclo[32It’s worth noting that compounds with a similar structure have shown nematicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves enantioselective construction methods. One common approach is the enantioselective cycloaddition, which affords optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve the desired stereochemistry and functionalization .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cocaine: Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
Allococaine: Another derivative with similar structural features.
Cocaethylene: Ethylbenzoylecgonine, a compound formed in the presence of ethanol.
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-7-2-3-8(10)5-6(4-7)9(11)12/h6-8H,2-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUDDOTVLVEKRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920287 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90608-79-0 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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